molecular formula C10H12F3N5 B11736842 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11736842
M. Wt: 259.23 g/mol
InChI Key: QBUHPJIHONSIBK-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a compound with the molecular formula C10H12F3N5 It is known for its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Similar structure but lacks the additional pyrazole ring.

    2-Methyl-N-[(1-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methyl]-1-propanamine: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and the presence of a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12F3N5/c1-17-3-2-9(16-17)14-4-8-5-15-18(6-8)7-10(11,12)13/h2-3,5-6H,4,7H2,1H3,(H,14,16)

InChI Key

QBUHPJIHONSIBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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